1-Cinnamoylpyrrolidine
Overview
Description
1-Cinnamoylpyrrolidine is an amide that has been found in P. taiwanense and has antiplatelet and DNA-cleaving activities . It inhibits arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . 1-Cinnamoylpyrrolidine (250 µM) cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .
Molecular Structure Analysis
The molecular formula of 1-Cinnamoylpyrrolidine is C13H15NO . The formal name is (2E)-3-phenyl-1-(1-pyrrolidinyl)-2-propen-1-one . The InChi code is InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ .Chemical Reactions Analysis
1-Cinnamoylpyrrolidine has been found to have DNA-cleaving activities . It cleaves DNA in a cell-free DNA strand scission assay in the presence, but not absence, of copper ions .Physical And Chemical Properties Analysis
1-Cinnamoylpyrrolidine is a solid . It is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . The molecular weight is 201.3 .Scientific Research Applications
Plant Growth Regulation
- Edible Mushroom Extracts : A compound including 1-cinnamoylpyrrolidine was extracted from the edible mushroom Pholiota lubrica. This compound exhibited inhibitory activity against lettuce growth, suggesting a potential application in plant growth regulation (Ridwan et al., 2018).
Antibacterial and Cytotoxic Activities
- Welsh Onion Extracts : Cinnamic acid derivatives, including 1-cinnamoylpyrrolidine, from Allium fistulosum demonstrated antibacterial and cytotoxic properties (Zolfaghari et al., 2020).
Anticancer Research
- Cinnamoyl Derivatives in Anticancer Research : Cinnamic acid derivatives, including 1-cinnamoylpyrrolidine, have shown potential in anticancer research due to their various reactive sites and biochemical properties (De et al., 2011).
Corrosion Inhibition
- Carbon Steel Corrosion Prevention : Research on 1-cinnamoylpyrrolidine-related compounds showed significant inhibition against the corrosion of carbon steel, suggesting its use in industrial applications (Priya et al., 2008).
Platelet Aggregation Inhibition
- Natural Extracts for Platelet Aggregation : Isolates from Piper taiwanense, including 1-cinnamoylpyrrolidine, were found to inhibit platelet aggregation, indicating potential medicinal applications (Chen et al., 2007).
Other Research Areas
- Several other studies have investigated 1-cinnamoylpyrrolidine in contexts such as thermal behavior analysis, aromatic compound synthesis, analytical monitoring, and studies on specific binding properties (Mohamed & Attia, 2017), (Rosen et al., 1988), (Sarycheva & Vedernikova, 1999), (Machaidze et al., 2002).
properties
IUPAC Name |
(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260488 | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cinnamoylpyrrolidine | |
CAS RN |
52438-21-8 | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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